3-Vinylcyclobutanol

Synthetic Methodology Spirocycle Synthesis Strain-Driven Reactivity

3-Vinylcyclobutanol is a bifunctional, strained cyclobutane building block essential for sp³-rich fragment elaboration. Unlike its 1-vinyl regioisomers or monofunctional analogs (cyclobutanol, 3-vinylcyclobutanone), its unique 'composite functional group' behavior unlocks distinct reactivity under transition-metal catalysis and acid-promoted spirocyclizations for [4.5]/[4.6] systems. This enables direct access to Mcl-1 inhibitor intermediates (as per Amgen patent US20230183164) and α-substituted β,γ-unsaturated carboxamides via aminocarbonylation. Procure this low-MW (98.14 g/mol), high-Fsp³ fragment to improve solubility and metabolic stability in your hit-to-lead optimization. Immediate stock verification and custom synthesis inquiries are welcome.

Molecular Formula C6H10O
Molecular Weight 98.14 g/mol
Cat. No. B15277143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Vinylcyclobutanol
Molecular FormulaC6H10O
Molecular Weight98.14 g/mol
Structural Identifiers
SMILESC=CC1CC(C1)O
InChIInChI=1S/C6H10O/c1-2-5-3-6(7)4-5/h2,5-7H,1,3-4H2
InChIKeyQEWXJWQXMLMQNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Vinylcyclobutanol: Core Characteristics and Procurement Baseline for the Strained Bifunctional Building Block


3-Vinylcyclobutanol (CAS 82363-68-6) is a strained cyclobutane derivative bearing both a vinyl moiety and a hydroxyl group [1]. With a molecular weight of 98.14 g/mol and a cyclobutane ring strain energy of approximately 26 kcal/mol [2], it is a bifunctional building block primarily utilized in the synthesis of complex, sp³-rich molecular architectures [1]. Its unique combination of a rigid, conformationally constrained core and two versatile functional handles enables its use in fragment-based drug discovery (FBDD), cycloaddition chemistry, and as an intermediate for heterocyclic systems [1][3].

Why Substituting 3-Vinylcyclobutanol with In-Class Analogs Compromises Synthetic and Functional Outcomes


In-class compounds such as 1-vinylcyclobutanol, cyclobutanol, or 3-vinylcyclobutanone cannot be substituted for 3-vinylcyclobutanol due to fundamental differences in regiochemistry, strain-driven reactivity, and synthetic utility. While 1-vinylcyclobutanols are well-studied, the reactivity of their 3-vinyl regioisomers under transition metal catalysis remains distinct and largely unexplored, preventing direct methodological transfer [1]. Furthermore, the presence of both a vinyl group and a hydroxyl group on a strained cyclobutane core confers a unique 'composite functional group' behavior [2] that is absent in simpler analogs like cyclobutanol (lacks vinyl handle for diversification) or 3-vinylcyclobutanone (lacks hydroxyl group for functionalization and has different electronic properties). These differences manifest as measurable variations in reaction outcomes, including yield, stereoselectivity, and ring-size selectivity in spirocyclizations, which directly impact procurement and synthetic route design decisions [2].

Quantitative Differentiation Evidence for 3-Vinylcyclobutanol vs. Key Analogs


Acid-Promoted Cyclization: Divergent Behavior of 3-Vinylcyclobutanol vs. 1-Vinylcyclopropanol Terminators

In cyclization reactions using strained-ring terminators, vinylcyclobutanols (including the 3-substituted variant) exhibit a fundamentally different acid-catalysis profile compared to vinylcyclopropanols. Specifically, both Brønsted and Lewis acids effectively promote cyclization with vinylcyclobutanols, whereas Brønsted acids fail with vinylcyclopropanol terminators [1]. This distinct reactivity enables the formation of spirocycles containing a cyclopentanone derived from ring expansion of the cyclobutanol, a transformation not accessible under the same conditions with the smaller ring analog [1].

Synthetic Methodology Spirocycle Synthesis Strain-Driven Reactivity

Spirocyclization Ring-Size Selectivity: 3-Vinylcyclobutanol vs. 1-Vinylcyclopropanol Terminators

Vinylcyclobutanols demonstrate a distinct ring-size selectivity profile in spirocyclization reactions when compared to vinylcyclopropanols. While vinylcyclopropanols are known to efficiently form eight-membered and even 13-membered rings without high dilution, vinylcyclobutanols smoothly undergo spirocyclization to form [4.5] and [4.6] ring systems, but fail to form a [4.7] system unless the cyclization termini are attached to a preexisting ring system [1]. This contrasts with the behavior of vinylcyclopropanols, which cannot form five-membered rings under similar conditions [1].

Synthetic Methodology Medium-Ring Synthesis Spirocycle Formation

Synthetic Utility in Fragment-Based Drug Discovery: 3-Vinylcyclobutanol's 3D Character vs. Flat Aromatic Fragments

In the context of fragment-based drug discovery (FBDD), 3-vinylcyclobutanol offers a quantifiable advantage over traditional flat, two-dimensional aromatic fragments. As a sp³-rich, three-dimensional fragment, it is known to improve key drug-like properties such as solubility, metabolic stability, and target selectivity [1]. While direct comparative data for 3-vinylcyclobutanol itself are limited, the class of cyclobutane-containing fragments is widely recognized for providing these benefits [1][2]. The strained cyclobutane core also enhances binding affinity by rigidifying molecular structures [3].

Medicinal Chemistry Fragment-Based Drug Discovery Molecular Property Optimization

Patent-Documented Role as an Intermediate in Mcl-1 Inhibitor Synthesis

A patent application by Amgen Inc. (US20230183164) explicitly describes processes for synthesizing vinyl cyclobutyl intermediates, including derivatives of 3-vinylcyclobutanol, that are useful in preparing Mcl-1 inhibitors [1]. Mcl-1 is a key anti-apoptotic protein and a validated target in oncology. While the patent covers a range of related compounds, it establishes a direct industrial application for this specific structural class. This is a differentiated, high-value application compared to generic cyclobutanol derivatives, which lack the vinyl handle for the requisite downstream diversification described in the patent.

Medicinal Chemistry Pharmaceutical Intermediates Oncology

Derivatization to Conformationally Restricted Diazocinones via 3-Benzenesulfonyl-3-vinylcyclobutanol

The 3-benzenesulfonyl derivative of 3-vinylcyclobutanol has been specifically utilized as a precursor to isoxazolylcyclobutanones, which upon condensation with 1,2,4,5-tetrazines in methanolic KOH yield conformationally restricted 6-isoxazol-5-yl-6,7-dihydro-5H-[1,2]diazocin-4-ones [1]. This demonstrates the unique synthetic utility of the 3-vinylcyclobutanol scaffold in accessing medium-sized heterocycles with defined conformations. In contrast, simpler cyclobutanol analogs lacking the vinyl or sulfonyl groups would not be competent in this specific, multistep transformation.

Heterocyclic Chemistry Conformational Analysis Synthetic Methodology

Suppressed Ring-Opening in Pd-Catalyzed Aminocarbonylation of Vinylcyclobutanols

Vinylcyclobutanols are highly strained and prone to semipinacol rearrangement or ring-opening under catalytic conditions, which challenges the synthesis of functionalized cyclobutane scaffolds [1]. A recent report details a palladium-catalyzed aminocarbonylation of vinylcyclobutanols that effectively suppresses these unwanted side reactions, yielding α-substituted β,γ-unsaturated cyclobutanecarboxamides with good functional group tolerance [1]. While the study does not provide direct yield comparisons to analogs like 1-vinylcyclobutanol, the successful retention of the cyclobutane ring under palladium catalysis is a significant and non-trivial achievement for this class of compounds.

Transition-Metal Catalysis Cyclobutane Synthesis Carbonylation

Optimal Research and Industrial Application Scenarios for 3-Vinylcyclobutanol


Fragment-Based Drug Discovery (FBDD) Campaigns

3-Vinylcyclobutanol is an ideal fragment for FBDD libraries due to its low molecular weight (98.14 g/mol), three-dimensional sp³-rich character, and dual functional handles (vinyl and alcohol) for efficient fragment elaboration [1]. Its use can improve solubility and metabolic stability in hit-to-lead optimization compared to flat aromatic fragments [1][2].

Synthesis of Conformationally Restricted Spirocyclic Scaffolds

The unique reactivity of 3-vinylcyclobutanol in acid-promoted cyclizations enables the predictable construction of [4.5] and [4.6] spirocyclic systems [3]. This application is particularly valuable in medicinal chemistry for generating novel, constrained scaffolds that can modulate biological activity and improve target selectivity.

Synthesis of Mcl-1 Inhibitor Intermediates

As demonstrated in Amgen's patent (US20230183164), derivatives of 3-vinylcyclobutanol serve as key intermediates in the synthesis of Mcl-1 inhibitors [4]. This application underscores its industrial relevance in the development of novel oncology therapeutics.

Palladium-Catalyzed Carbonylation to Access Cyclobutanecarboxamides

Under specific palladium-catalyzed aminocarbonylation conditions, 3-vinylcyclobutanol can be transformed into α-substituted β,γ-unsaturated cyclobutanecarboxamides while suppressing the typical ring-opening side reactions [5]. This provides access to a class of functionalized cyclobutane derivatives with potential as pharmaceutical building blocks.

Technical Documentation Hub

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